4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a chemical compound with diverse properties . It is a key intermediate when preparing active pharmaceutical ingredients . Several Janus kinase (JAK) inhibitors, which are compounds that inhibit the activity of one or more of the JAK family of enzymes, have a common pyrrolo[2,3-d]pyrimidine core . Thus, this compound might be a practical building block in the synthesis of many JAK inhibitors .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid with a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .Scientific Research Applications
Summary of the Application
“4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine” is a building block in the synthesis of many JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Methods of Application or Experimental Procedures
The synthesis of “4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine” involves an improved seven-step synthesis from dimethyl malonate with a 31% overall yield . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Results or Outcomes
The successful synthesis of “4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine” provides a practical building block in the synthesis of many JAK inhibitors . These inhibitors have shown promise in the treatment of various diseases affecting the immune system .
properties
IUPAC Name |
4-(2-chloro-7-ethylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O/c1-2-16-4-3-9-10(16)14-12(13)15-11(9)17-5-7-18-8-6-17/h3-4H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNJNKBWFPYTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.